molecular formula C₁₄H₂₄O B1140681 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene CAS No. 945426-65-3

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

Cat. No. B1140681
M. Wt: 208.34
InChI Key:
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Description

Synthesis Analysis

  • The synthesis of ketoprofen precursors and related compounds has been explored through various methods, including electrochemical synthesis and multistep syntheses involving different protecting groups and reagents (Biran et al., 2010); (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

  • Detailed characterizations of synthesized compounds, including molecular structure elucidation via NMR spectroscopy and X-ray crystallography, have been conducted to determine the configurations and conformations of various cyclohexene derivatives (Xie, Meyers, & Robinson, 2004); (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

  • Research on cyclohexene derivatives includes studies on their formation via cyclization reactions and their utility as intermediates for further chemical transformations. Techniques such as rhodium-catalyzed cyclization have been explored for synthesizing structurally complex cyclopentanes and cyclohexenes (Miura, Shimada, & Murakami, 2005).

Scientific Research Applications

Cyclization Reactions and Synthesis of Bicyclic Compounds

  • Group 6 Fischer carbene complexes have been used in cyclization reactions with cyclohexanone enamines, leading to the synthesis of semibullvalenes and bicyclo[3.2.1]octen-ones. These reactions highlight the potential of cyclohexene derivatives in forming complex bicyclic structures with applications in organic synthesis (Barluenga et al., 2003).

Photochemical Transformations

  • The irradiation of cyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne can lead to hexahydronaphthalen-1-ones, indicating the role of cyclohexene derivatives in photochemical transformations to produce cyclic compounds with potential applications in material science and pharmaceuticals (Witte & Margaretha, 1999).

Synthesis of Carotenoid Degradation Products

  • The chemical transformation involving 1,4-conjugate dehydrobromination has been applied to synthesize 4-alkylidene-3,5,5-trimethylcyclohex-2-enones, leading to the production of megastigmatrienones and blumenol-A. This research signifies the potential of cyclohexene derivatives in synthesizing natural product analogues and degradation products of carotenoids (Ito et al., 1997).

Cytotoxic Compounds from Natural Sources

  • A study on Zingiber cassumunar rhizomes led to the isolation of a phenylbutenoid dimer related to cyclohexene derivatives, exhibiting cytotoxic activity against human cancer cell lines. This underscores the potential of cyclohexene derivatives in the discovery of new bioactive compounds with therapeutic applications (Han et al., 2004).

Enzymatic Oxidation of Aroma Compounds

  • Cytochromes P450 from Sorangium cellulosum have been shown to selectively oxidize carotenoid-derived aroma compounds, demonstrating the role of cyclohexene derivatives in biotechnological applications for the selective synthesis of valuable hydroxylated compounds (Litzenburger & Bernhardt, 2016).

properties

IUPAC Name

6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLMWKISWEECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CCC(C)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699512
Record name 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

CAS RN

945426-65-3
Record name 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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